molecular formula C14H13ClO5 B11835451 7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid

7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11835451
M. Wt: 296.70 g/mol
InChI Key: VCTAGKLACODXQE-UHFFFAOYSA-N
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Description

7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic coumarin derivative designed for research and development applications. This compound serves as a versatile chemical building block , particularly in the synthesis of more complex molecules. Its structure, which features a carboxylic acid functional group at the 3-position, allows for further derivatization, such as the formation of amides or esters for biological evaluation . The chloro and butoxy substitutions on the benzopyran ring system are typical modifications made to fine-tune the properties of a lead compound, potentially influencing its pharmacological activity and physicochemical characteristics . As a coumarin core structure, it is related to other documented chromene-3-carboxylic acids like the unsubstituted Coumarin-3-carboxylic acid (CAS 531-81-7) . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. This compound requires Sealed in dry, 2-8°C storage conditions to maintain stability .

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

7-butoxy-6-chloro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H13ClO5/c1-2-3-4-19-12-7-11-8(6-10(12)15)5-9(13(16)17)14(18)20-11/h5-7H,2-4H2,1H3,(H,16,17)

InChI Key

VCTAGKLACODXQE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Etherification and Chlorination of Salicylaldehyde Precursors

The synthesis begins with 5-chloro-2-hydroxybenzaldehyde, which undergoes etherification with butyl bromide in the presence of a base such as potassium carbonate. This step introduces the butoxy group at position 7, yielding 7-butoxy-5-chloro-2-hydroxybenzaldehyde. Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chlorine atom at position 6, forming 6-chloro-7-butoxy-2-hydroxybenzaldehyde.

Cyclization to Form the Chromene Ring

The aldehyde intermediate undergoes cyclization with ethyl oxalate under basic conditions to construct the chromene ring. For example, treatment with sodium ethylate in ethanol at reflux temperatures facilitates the formation of 7-butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylate ester. This step typically achieves yields of 60–75%, depending on the purity of the starting material and reaction duration.

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide (KOH) or lithium hydroxide (LiOH). Acidification with hydrochloric acid (HCl) precipitates the final product, this compound. Yields for this step range from 80% to 90% when conducted under controlled pH conditions.

Table 1: Classical Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
EtherificationButyl bromide, K₂CO₃, DMF, 80°C85–90
ChlorinationNCS, DCM, rt, 12 h70–75
CyclizationEthyl oxalate, NaOEt, EtOH, reflux60–75
Ester Hydrolysis2M KOH, H₂O, reflux, 4 h80–90

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating reaction kinetics and improving yields in chromene synthesis. This method reduces reaction times from hours to minutes while maintaining high purity.

Optimized Cyclization Under MW Conditions

A modified approach replaces traditional reflux with MW-assisted cyclization. For instance, a mixture of 6-chloro-7-butoxy-2-hydroxybenzaldehyde and ethyl oxalate in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes using a MW reactor. This method achieves cyclization yields of 85–93%, significantly higher than classical methods.

Advantages of MW Synthesis

  • Reduced Reaction Time : 15 minutes vs. 6–8 hours in conventional heating.

  • Enhanced Selectivity : Minimizes side products such as decarboxylated derivatives.

  • Scalability : Compatible with gram-scale synthesis without yield loss.

Table 2: Microwave vs. Classical Cyclization

ParameterMicrowave MethodClassical Method
Temperature (°C)12080
Time15 min6 h
Yield (%)85–9360–75
Energy ConsumptionLowHigh

Cyclization of Baylis-Hillman Adducts

Baylis-Hillman adducts serve as versatile intermediates for constructing the chromene ring. This method involves base-mediated cyclization of tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate derivatives.

Synthesis of Baylis-Hillman Adducts

Reaction of 6-chloro-7-butoxy-2-hydroxybenzaldehyde with methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields the Baylis-Hillman adduct, tert-butyl-3-hydroxy-3-(6-chloro-7-butoxy-2-hydroxyphenyl)-2-methylenepropanoate.

Base-Mediated Cyclization

Treatment of the adduct with potassium hydroxide (KOH) in aqueous ethanol induces cyclization, forming the chromene-3-carboxylate ester. Subsequent acid hydrolysis with HCl generates the carboxylic acid derivative. This method achieves overall yields of 50–60%, with the cyclization step being rate-limiting.

Multi-Step Synthesis Involving Formylation

A less conventional route involves formylation at position 3 followed by oxidation to the carboxylic acid.

Vilsmeier-Haack Formylation

7-Butoxy-6-chloro-2-oxo-2H-chromene is treated with DMF/POCl₃ to introduce a formyl group at position 3, yielding 7-butoxy-6-chloro-2-oxo-2H-chromene-3-carbaldehyde.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic conditions, converting the formyl group to a carboxylic acid. This step requires careful temperature control (60–70°C) to prevent over-oxidation and achieves yields of 65–75%.

Table 3: Oxidation Conditions Comparison

Oxidizing AgentSolventTemperature (°C)Yield (%)
KMnO₄, H₂SO₄H₂O60–7065–75
Jones Reagent (CrO₃)Acetone0–550–60
AgNO₃, NH₄OHEthanol2540–50

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Classical Method : Moderate yields (60–75% cyclization), suitable for large-scale production.

  • Microwave Synthesis : High yields (85–93%) but requires specialized equipment.

  • Baylis-Hillman Route : Lower yields (50–60%) due to multi-step complexity.

  • Formylation-Oxidation : Intermediate yields (65–75%), useful for lab-scale synthesis.

Practical Considerations

  • Cost : Classical methods are cost-effective for industrial applications.

  • Purity : MW synthesis minimizes impurities, critical for pharmaceutical use.

  • Flexibility : Baylis-Hillman adducts allow modular substitution patterns.

Chemical Reactions Analysis

Hydrolysis of Functional Groups

The carboxylic acid group undergoes hydrolysis under basic conditions. For example:
Reaction:
7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid+NaOHSodium salt+H2O\text{7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}

Reaction Type Reagents/Conditions Outcome Yield
Base hydrolysisNaOH (10%), THF/water, refluxFormation of sodium carboxylate intermediate65%

Subsequent acidification with HCl regenerates the free carboxylic acid .

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters:
Reaction:
Acid+R-OHH+Ester+H2O\text{Acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Reaction Type Reagents/Conditions Outcome Notes
Fischer esterificationMethanol/H2_2SO4_4, refluxMethyl ester derivativeRequires acid catalysis
Ester interchangeEthanol, DCC/DMAPEthyl ester with higher purityMild conditions

Ester derivatives are often synthesized to modify solubility or bioavailability.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 participates in nucleophilic substitution:
Reaction:
Cl+NuNu-substituted product+Cl\text{Cl} + \text{Nu}^- \rightarrow \text{Nu-substituted product} + \text{Cl}^-

Reaction Type Reagents/Conditions Outcome Yield
AminationNH3_3, DMF, 80°C6-Amino derivative45–60%
Thiol substitutionNaSH, ethanol, reflux6-Mercapto analog55%

The electron-withdrawing effect of the adjacent carbonyl group enhances the chlorine’s electrophilicity.

Decarboxylation Under Oxidative Conditions

The carboxylic acid group undergoes decarboxylation when heated:
Reaction:
AcidΔCO2+7-Butoxy-6-chloro-2-oxo-2H-chromene\text{Acid} \xrightarrow{\Delta} \text{CO}_2 + \text{7-Butoxy-6-chloro-2-oxo-2H-chromene}

Reaction Type Conditions Outcome Notes
Thermal decarboxylation200°C, inert atmosphereChromene derivativeLimited practical use
Oxidative decarboxylationCuO, quinoline, 180°CSame as aboveHigher efficiency

Oxidation of the Butoxy Group

The butoxy side chain can be oxidized to a ketone or carboxylic acid:
Reaction:
-O-C4H9[O]-O-(CH2)3COOH\text{-O-C}_4\text{H}_9 \xrightarrow{[O]} \text{-O-(CH}_2\text{)}_3\text{COOH}

Reaction Type Reagents/Conditions Outcome Yield
Strong oxidationKMnO4_4, H2_2SO4_4, ΔCarboxylic acid derivative30–40%
Mild oxidationCrO3_3, acetic acidKetone intermediate50%

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:
Reaction:
Acid+NH2NH2Chromeno[4,3-c]pyrazole derivative\text{Acid} + \text{NH}_2\text{NH}_2 \rightarrow \text{Chromeno[4,3-c]pyrazole derivative}

Reaction Type Reagents/Conditions Outcome Yield
Hydrazine cyclizationHydrazine hydrate, ethanol, ΔPyrazole-fused chromene70%

Key Reaction Mechanisms and Substituent Effects

  • Electrophilic Aromatic Substitution (EAS): The electron-deficient chromene ring directs incoming electrophiles to positions activated by substituents (e.g., para to chlorine).

  • Steric Effects: The bulky butoxy group at position 7 hinders reactions at adjacent positions.

  • Acid Strength: The carboxylic acid has a pKa of ~2.8, making it comparable to benzoic acid.

Synthetic Pathways and Optimization

The compound is synthesized via:

  • Alkylation: Introduction of the butoxy group using 1-bromobutane/K2_2CO3_3 .

  • Oxidation: Conversion of intermediates to ketones with CrO3_3 .

  • Cyclization: Formation of the chromene core via acid-catalyzed reactions.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

7-butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid has shown significant promise in medicinal chemistry, particularly as an anticancer agent. Research indicates that it may inhibit specific enzymes or receptors involved in cancer cell proliferation, showcasing its potential for developing new cancer therapies.

Case Study: Anticancer Activity
A study demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of apoptosis pathways and cell cycle regulation.

2. Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogens. Its unique structure allows it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy
In vitro studies have reported that this compound effectively inhibits the growth of Mycobacterium tuberculosis with an IC50 value indicating significant antibacterial activity.

3. Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities

Biological ActivityIC50 (μM)Notes
Anticancer (various lines)10.5Selective against cancer cells
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
Acetylcholinesterase Inhibition0.25Comparable to standard treatments

Materials Science Applications

The compound's unique properties make it a candidate for applications in materials science, particularly in the development of functional materials with specific chemical reactivity. Its ability to form complexes with metals could lead to advancements in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of 7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs share the 2-oxo-2H-chromene-3-carboxylic acid core but differ in substituent patterns. Below is a comparative analysis of these derivatives:

Table 1: Structural Comparison of Coumarin-3-carboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid Cl (6), OBut (7), COOH (3) C₁₄H₁₃ClO₅ 296.71* High lipophilicity*
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CHCC Acid) Cl (6), OH (7), COOH (3) C₁₀H₅ClO₅ 240.60 MP: ~200°C (decomposed); IR: 1771 cm⁻¹ (C=O)
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid Br (6), OMe (8), COOH (3) C₁₁H₇BrO₅ 299.07 XLogP3: 2.9; H-bond acceptors: 5
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid Me (6), COOH (3) C₁₁H₈O₄ 204.18 MP: 165–166°C; IR: 1745 cm⁻¹ (C=O)
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid OH (7), Me (4), COOH (6) C₁₁H₈O₅ 220.18 NMR: δ 167.11 (OCOCH₃), 200.26 (COOH)

*Theoretical values based on structural analogs.

Physicochemical and Spectral Properties

  • Lipophilicity : The butoxy group in the target compound significantly increases lipophilicity (predicted XLogP3 >3) compared to hydroxy (CHCC Acid, XLogP3 ~1.5) or methoxy (e.g., 6-Bromo-8-methoxy analog, XLogP3 2.9) substituents .
  • Melting Points : Smaller substituents (e.g., methyl or hydroxy) correlate with higher melting points due to stronger intermolecular hydrogen bonding (e.g., CHCC Acid MP ~200°C vs. 6-Methyl analog MP 165°C) .
  • IR Spectroscopy : All analogs exhibit strong C=O stretches (~1745–1771 cm⁻¹), but substituents like Cl or Br introduce distinct electronic effects, shifting absorption bands .

Key Research Findings

Substituent Effects on Bioactivity : Chloro and hydroxy groups (as in CHCC Acid) enhance antibacterial activity, while bulky alkoxy groups (e.g., butoxy) may reduce solubility but improve pharmacokinetics .

Synthetic Challenges : Introducing butoxy requires optimized conditions (e.g., phase-transfer catalysis) compared to simpler methoxylation .

Thermal Stability : Methyl and hydroxy substituents improve thermal stability (higher MPs), whereas larger alkoxy groups lower it .

Biological Activity

7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, characterized by a butoxy group at the 7th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position of the chromene ring. Its molecular formula is C14H13ClO5C_{14}H_{13}ClO_5 with a molecular weight of approximately 296.70 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of this compound enhances its reactivity and biological potential. The presence of both a butoxy substituent and a chlorine atom contributes to its distinctive properties, which may be exploited in medicinal chemistry.

PropertyValue
Molecular FormulaC14H13ClO5C_{14}H_{13}ClO_5
Molecular Weight296.70 g/mol
CAS Number853892-42-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.

A study evaluated the antimicrobial potency of several coumarin derivatives, including this compound. Results showed that it possessed moderate activity against Gram-positive bacteria with percentage inhibitions ranging from 7.75% to 8.94% against S. aureus at concentrations of 32 µg/mL .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer progression, potentially leading to reduced cell proliferation. The precise molecular targets and pathways are still under investigation, but initial findings indicate that it may modulate enzyme activity related to cancer cell survival.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition: Interaction with enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation: Potential binding to receptors involved in cell signaling pathways that regulate growth and survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity against various pathogens.
    • Method: Disc diffusion method was employed, testing at a concentration of 32 µg/mL.
    • Results: Significant inhibition observed against S. aureus , with maximum percentage inhibition recorded .
  • Anticancer Potential Assessment:
    • Objective: Investigate the effect on cancer cell lines.
    • Method: Cell proliferation assays were conducted to assess the compound's impact on cancer cell viability.
    • Findings: Indications of reduced proliferation in treated cells compared to controls, suggesting potential as an anticancer agent.

Q & A

Q. What methodologies validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, analyzing degradation via HPLC. Fourier-transform infrared (FTIR) spectroscopy detects hydrolytic cleavage of ester groups. Store the compound in airtight, light-resistant containers at –20°C to prevent decomposition .

Application-Oriented Research

Q. How can this compound be functionalized for use as a fluorescent probe in biological imaging?

  • Methodological Answer : Conjugate the carboxylic acid group to amine-containing biomolecules via EDC/NHS coupling. Methacryloyl oxime derivatives (e.g., OXE-B ) exhibit redshifted emission. Validate probe performance using fluorescence microscopy and quantum yield measurements in physiological buffers .

Q. What in silico tools predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydrolysis of the butoxy group). Toxicity endpoints (e.g., hepatotoxicity) are assessed via docking with cytochrome P450 isoforms. Cross-reference predictions with in vitro microsomal assays .

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